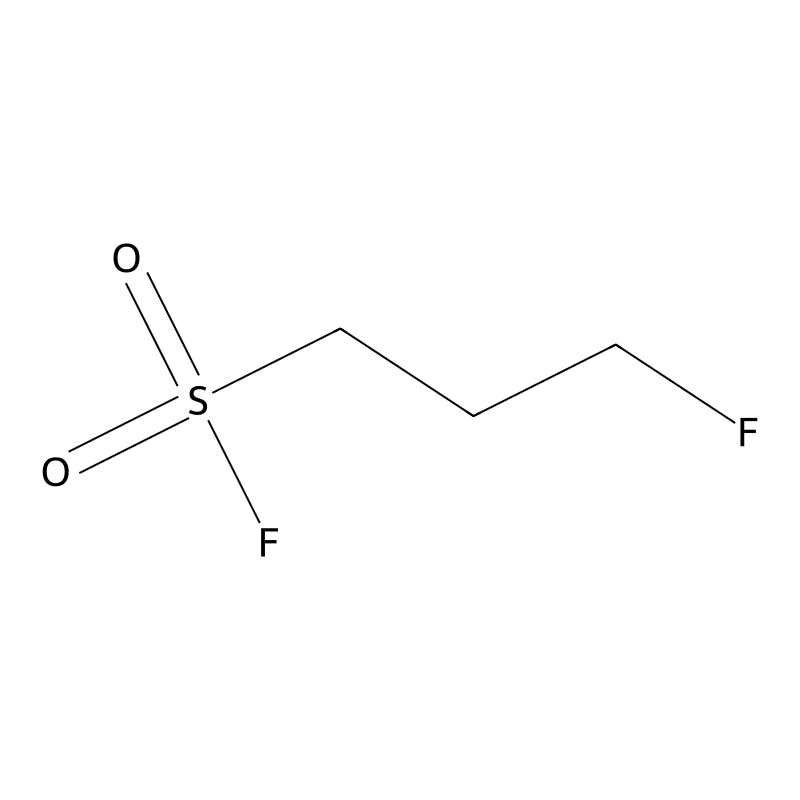

3-Fluoropropane-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: In medicinal chemistry, 3-Fluoropropane-1-sulfonyl fluoride is utilized as a versatile warhead in the design of chemical probes and drugs. Its unique balance of reactivity and stability under physiological conditions makes it an attractive functional group for targeting specific amino acid residues within proteins .

Methods of Application: The SuFEx (Sulfur(VI) Fluoride Exchange) chemistry is often employed, where the sulfonyl fluoride group reacts with nucleophilic sites on target proteins. This reaction is facilitated by the electrophilic nature of the sulfonyl fluoride, which forms a covalent bond with the nucleophile .

Results and Outcomes: The use of 3-Fluoropropane-1-sulfonyl fluoride in medicinal chemistry has led to the development of inhibitors that show selective reactivity towards enzymes like proteases. These inhibitors often exhibit improved pharmacological duration and selectivity due to the covalent bond formation .

3-Fluoropropane-1-sulfonyl fluoride is an organofluorine compound characterized by the presence of a fluorine atom attached to a propane chain, with a sulfonyl fluoride functional group. Its chemical structure can be represented as , where the sulfonyl fluoride group (–SO₂F) is responsible for its unique reactivity and properties. This compound is part of a broader class of sulfonyl fluorides, which are recognized for their utility in various

- Sulfur-Fluorine Exchange (SuFEx): This reaction allows for the introduction of various nucleophiles into the sulfonyl fluoride moiety, making it a versatile building block in organic synthesis .

- Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic attack, leading to the formation of new carbon-sulfur or carbon-fluorine bonds, which are valuable in drug development and material science .

- Electrophilic Reactions: The presence of the fluorine atom enhances the electrophilicity of the compound, facilitating reactions with nucleophiles such as amines and alcohols .

The synthesis of 3-fluoropropane-1-sulfonyl fluoride can be achieved through various methods:

- Direct Fluorination: This involves the reaction of propanesulfonic acid derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or potassium hydrogen fluoride (KHF₂) under controlled conditions .

- Sulfonate Conversion: A transition-metal-free one-pot method has been developed that utilizes sulfonates or sulfonic acids as starting materials, reacting them with chlorosulfuric acid followed by fluorination to yield sulfonyl fluorides efficiently .

- Green Chemistry Approaches: Recent advancements have introduced environmentally friendly methods that utilize thiols and disulfides reacted with potassium fluoride to produce sulfonyl fluorides with minimal waste products .

3-Fluoropropane-1-sulfonyl fluoride finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing compounds that target specific biological pathways.

- Material Science: The compound is used in creating specialized materials that require unique chemical properties derived from its sulfonyl and fluorine functionalities.

- Click Chemistry: It plays a role in sulfur-fluoride exchange reactions, enabling the rapid assembly of complex molecules through click chemistry methodologies .

Interaction studies involving 3-fluoropropane-1-sulfonyl fluoride typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in synthetic chemistry and its biological implications. Research indicates that its reactivity profile allows for diverse applications in organic synthesis and medicinal chemistry, particularly through SuFEx reactions .

Several compounds share structural similarities with 3-fluoropropane-1-sulfonyl fluoride, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propane-1-sulfonyl chloride | C₃H₇ClO₂S | Less reactive than corresponding sulfonyl fluorides |

| 2-Fluoroethylsulfonyl fluoride | C₂H₄FOS₂ | More polar; used in different synthetic pathways |

| Butane-1-sulfonyl fluoride | C₄H₉FOS₂ | Longer carbon chain; exhibits different reactivity |

| 4-Fluorobenzenesulfonyl fluoride | C₆H₄FOS₂ | Aromatic system; enhances stability and reactivity |

The uniqueness of 3-fluoropropane-1-sulfonyl fluoride lies in its balance between reactivity and stability, making it suitable for various applications while maintaining safety during handling due to its relatively lower toxicity compared to other fluorinated compounds.